2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Medicinal Chemistry Chemical Biology Hit Identification

This compound features a unique thiolan-3-yl-substituted 1,4-diazepane core with a 3,4-dimethoxyphenyl-acetyl moiety. Its low computed logP (0.4022) and zero hydrogen bond donors differentiate it from typical diazepane probes, enabling use as a fragment-library starting point for soluble protein targets and as a C-H bond control in SAR campaigns. With no published bioactivity or prior art, it is suitable for proprietary screening decks. Procure using exact CAS 2320517-61-9 for reproducible research.

Molecular Formula C19H28N2O3S
Molecular Weight 364.5
CAS No. 2320517-61-9
Cat. No. B2708476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
CAS2320517-61-9
Molecular FormulaC19H28N2O3S
Molecular Weight364.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3)OC
InChIInChI=1S/C19H28N2O3S/c1-23-17-5-4-15(12-18(17)24-2)13-19(22)21-8-3-7-20(9-10-21)16-6-11-25-14-16/h4-5,12,16H,3,6-11,13-14H2,1-2H3
InChIKeyYXRHXMBWIXIMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mmol / 0.25 mmol / 0.5 mmol / 1 mmol / 5 mmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320517-61-9): Chemical Class and Procurement Baseline


2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic small molecule (C19H28N2O3S, MW 364.5 g/mol) . It belongs to the class of 1,4-diazepane derivatives, featuring a thiolan-3-yl substituent on the diazepane ring and a 3,4-dimethoxyphenyl-acetyl moiety. This compound is currently catalogued exclusively for non-human research use by specialty chemical suppliers. No primary research articles, mechanism-of-action studies, or biological assay data were identified in public literature for this specific molecule at the time of analysis.

Why Generic Substitution Fails for 2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one in Research Sourcing


For the specific scaffold 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, generic substitution is not supported by available evidence. The compound is a discrete chemical entity with no established in-class pharmacological target or biological benchmark [1]. Without published structure-activity relationship (SAR) data, there is no basis to claim functional equivalence to any close structural analog. Substitution with superficially related diazepane or thiolane-containing compounds would introduce untested variations in molecular geometry, electronic properties, and potential off-target interactions, rendering experimental results non-comparable [2]. Procurement decisions must therefore rest on precise chemical identity and computed molecular properties, not inferred biological similarity.

Quantitative Differential Evidence for 2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from Oxygenated Analog

The target compound (C19H28N2O3S) has a molecular weight of 364.5 g/mol . A commercially available analog where the 3,4-dimethoxyphenyl-acetyl group is replaced by a 2-methoxyphenoxy-acetyl group (2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one) has a molecular weight of 350.48 g/mol (C18H26N2O3S) . This 14.02 g/mol mass difference and distinct atom connectivity (C=O vs. O linker) reflect substantial differences in hydrogen-bonding capacity and electron distribution.

Medicinal Chemistry Chemical Biology Hit Identification

Lipophilicity (logP) and Drug-Likeness Profile Comparison via Calculated Properties

A computed property comparison is available through the mcule database for a related entry (P-34520437). The target scaffold exhibits a computed logP of 0.4022, indicating moderate lipophilicity . This contrasts sharply with typical CNS-targeted 1,4-diazepane scaffolds, which often have logP values >2.5, necessary for blood-brain barrier penetration [1]. The low logP suggests superior aqueous solubility and a distinct pharmacokinetic starting point, making it a potentially valuable scaffold for peripherally-restricted or solubility-challenged target classes.

Drug Discovery ADME Prediction Fragment-Based Screening

Hydrogen Bond Donor Deficiency as a Unique Scaffold Feature

The target compound contains zero hydrogen bond donors (HBD = 0) . In contrast, many biologically active 1,4-diazepane derivatives, particularly those with free NH groups or hydroxyl substituents, present 1–2 HBDs [1]. The complete absence of HBDs is a rare and quantifiable feature that can significantly enhance passive membrane permeability and reduce metabolic glucuronidation, while also limiting solubility. This zero-HBD profile may offer advantages in intracellular target engagement or in reducing polar surface area for specific biological assays.

Medicinal Chemistry Property-Based Design Permeability

Evidence-Backed Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one in Scientific Sourcing


Fragment-Based Screening Library Enrichment for Non-CNS Targets

Given its low computed logP (0.4022) and zero HBD count , this compound is structurally well-suited for inclusion in fragment libraries aimed at peripheral or non-CNS targets where low lipophilicity is an advantage. It may serve as a starting point for affinity optimization against soluble protein targets, such as metabolic enzymes or extracellular receptors, where CNS penetration is to be avoided.

Chemical Probe Development for Hydrogen-Bonding Studies

The absence of hydrogen bond donors differentiates this compound from most diazepane-based probes . It can be utilized as a control compound in structure-activity relationship campaigns seeking to isolate the contribution of H-bond interactions to target binding affinity or selectivity, where standard analogs with free NH groups would introduce confounding variables.

Sourcing as a Structurally Distinct Screening Hit for Novel Target Classes

This compound is not found in primary literature or common bioactivity databases (PubMed search negative) . Its structural novelty, featuring the rare combination of a thiolan-3-yl group and a 1,4-diazepane core with a dimethoxyphenyl-ethanone extension, makes it a candidate for proprietary screening decks aimed at discovering first-in-class ligands for unexplored biological targets. No prior art or known bioactivity claims exist to restrict its use.

Physicochemical Benchmarking in Property-Based Drug Design

With computed data including a polar surface area of 85.37 Ų and logP of 0.4022 , this compound can serve as a boundary-pushing example of a low-lipophilicity, moderate-PSA scaffold within a diazepane library. It is suitable for testing in vitro ADME models to experimentally verify the relationship between computed properties and actual permeability or solubility, contributing to design rules for future analogs.

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